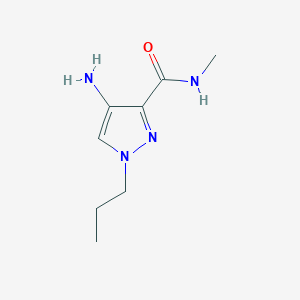
N,3-diphenyl-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,3-diphenyl-1,2-oxazole-5-carboxamide” is a compound with the molecular formula C16H12N2O2 . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Aplicaciones Científicas De Investigación
1. Synthetic Applications in Organic Chemistry
Oxazoles, including N,3-diphenyl-1,2-oxazole-5-carboxamide derivatives, serve as versatile intermediates in organic synthesis. They have been utilized as masked forms of activated carboxylic acids, facilitating the synthesis of complex macrolides and natural products. For instance, oxazoles undergo photooxygenation to form triamides, which can be further manipulated to synthesize macrolides like recifeiolide and curvularin (Wasserman et al., 1981). This highlights the utility of oxazole derivatives in constructing cyclic and acyclic structures via selective nucleophilic attack.
2. Applications in Biochemistry and Molecular Biology
Oxazole derivatives find applications in biochemistry, particularly in the detection and analysis of biomolecules. A notable example is the use of 2,5-diphenyloxazole (PPO) in scintillation autography for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels (Bonner & Laskey, 1974). This method is significantly more sensitive than conventional autoradiography, demonstrating the critical role of oxazole derivatives in enhancing the detection limits of radioactive biomolecules.
3. Material Science and Photophysics
In the realm of material science, oxazole derivatives contribute to the understanding of photophysical processes. The photo-oxidation of oxazoles by singlet oxygen is a key reaction, shedding light on the interactions between oxazole rings and singlet oxygen (Zeinali et al., 2020). This knowledge is crucial for designing materials with specific photophysical properties, potentially leading to applications in photovoltaics, light-emitting diodes, and other optoelectronic devices.
4. Catalysis and Polymerization
Oxazole derivatives also play a role in catalysis, particularly in the polymerization of lactones to produce polyesters. The activation of carboxyl groups by oxazolinylphosphonate, a derivative of oxazole, facilitates the preparation of 3-acyl-2-oxazolones, which are then used in catalytic reactions (Kunieda et al., 1983). This method underscores the utility of oxazole derivatives in activating carboxyl groups, enabling efficient and selective catalytic processes.
Direcciones Futuras
Propiedades
IUPAC Name |
N,3-diphenyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(17-13-9-5-2-6-10-13)15-11-14(18-20-15)12-7-3-1-4-8-12/h1-11H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDPGXZEVKVGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2753526.png)
![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2753529.png)

![(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2753535.png)
![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753537.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2753538.png)

![6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2753540.png)





![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2753549.png)